2-Phenylethanesulfonamide

Description

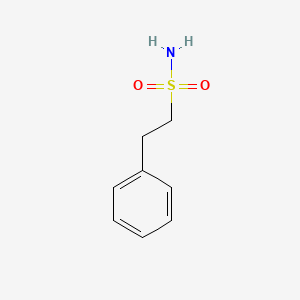

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCUVMFXOURIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168772 | |

| Record name | Benzeneethanesulfonamide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16993-47-8 | |

| Record name | Benzeneethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16993-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonamide, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanesulfonamide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Landscape and Contextualization of 2 Phenylethanesulfonamide

Significance within Sulfonamide Chemistry Research

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a cornerstone in medicinal chemistry. wikipedia.org Its rigid structure often results in crystalline compounds, a property historically used for the identification of amines. wikipedia.org Beyond this classical application, the sulfonamide moiety is a key component in a multitude of important drugs. wikipedia.org

2-Phenylethanesulfonamide, which incorporates a 2-phenylethyl group attached to the sulfonamide nitrogen, represents a specific scaffold that researchers are actively exploring. The significance of this particular structure lies in the potential for diverse biological activities that can arise from modifications to both the phenyl ring and the sulfonamide group. The 2-phenethylamine motif itself is prevalent in nature and is a key feature of endogenous catecholamines like dopamine (B1211576), which are crucial for various physiological processes. mdpi.comresearchgate.net This inherent biological relevance of the phenethylamine (B48288) core makes its sulfonamide derivatives, such as this compound, intriguing candidates for drug discovery.

Research has shown that even minor alterations to the structure of a sulfonamide can lead to significant changes in its biological activity, both qualitatively and quantitatively. researchgate.net This principle drives the synthesis of various N-substituted derivatives of sulfonamides, including those derived from 2-phenylethylamine, with the aim of discovering compounds with improved efficacy and reduced toxicity. researchgate.net The versatility of the sulfonamide group allows it to be a part of various biologically active compounds, including antimicrobial, antitumor, and antithyroid agents, as well as inhibitors of enzymes like carbonic anhydrase. researchgate.net

Historical Context of Sulfonamide Contributions to Chemical Biology

The journey of sulfonamides in science began in the early 20th century. In 1932, the first sulfonamide drug, Prontosil, a red azo dye, was introduced. wikipedia.orgbritannica.com This discovery was a landmark achievement, heralding the era of antibacterial chemotherapy. wikipedia.org The subsequent realization that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent sulfanilamide (B372717), was a pivotal moment. openaccesspub.org This finding not only unveiled the mechanism of action but also opened the floodgates for the synthesis of a vast number of sulfonamide derivatives. wikipedia.orgopenaccesspub.org

The 1930s witnessed a surge in the development of sulfa drugs, which proved to be the first broadly effective systemic antibacterials. wikipedia.orgresearchgate.net They were instrumental in treating a range of bacterial infections and significantly reduced mortality rates from diseases like pneumonia and scarlet fever. wikipedia.org For instance, sulfapyridine (B1682706) was introduced in 1938 for pneumonia, and sulfathiazole (B1682510) was widely used during World War II to treat wound infections. openaccesspub.org

The impact of sulfonamides extended beyond antibacterial agents. Clinical observations of side effects of some sulfonamide derivatives led to the development of new classes of drugs. For example, the hypoglycemic effects of certain antibacterial sulfonamides observed in the 1940s paved the way for the development of sulfonylurea drugs for diabetes. openaccesspub.org Similarly, other sulfonamide derivatives were found to have diuretic properties, leading to the creation of drugs like chlorothiazide (B1668834) and hydrochlorothiazide (B1673439) for hypertension and edema. britannica.com

Current Research Trajectories and Academic Relevance

Current research on this compound and its derivatives is multifaceted, exploring a range of potential therapeutic applications. The core structure is being utilized as a scaffold to design and synthesize new compounds with specific biological targets.

One area of active investigation is the development of cholinesterase inhibitors. A series of N-substituted derivatives of this compound have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.netnih.gov While some derivatives have shown potent inhibition of BChE, this line of inquiry highlights the potential of the this compound backbone in designing enzyme inhibitors. researchgate.netnih.gov

Furthermore, the 2-phenethylamine moiety is a known pharmacophore for various receptors in the central nervous system. mdpi.com This has spurred interest in synthesizing and evaluating this compound derivatives for their activity at targets such as serotonin (B10506) and dopamine receptors. mdpi.com

The synthesis of novel phenyl sulfonamide derivatives is also being pursued to modulate inflammatory responses. mdpi.comnih.gov Researchers are designing and evaluating these compounds for their ability to inhibit the production of inflammatory mediators like TNF-α. mdpi.comnih.gov

The academic relevance of this compound is underscored by its role as a versatile building block in medicinal chemistry. Its synthesis and the subsequent derivatization provide a platform for exploring structure-activity relationships (SAR). By systematically modifying the structure and assessing the impact on biological activity, researchers can gain valuable insights for the rational design of new therapeutic agents. nih.gov The ongoing research into sulfonyl and sulfonamide hybrids as potential anticancer agents further broadens the scope of investigation for compounds like this compound. nih.gov

Interactive Data Tables

Structure Activity Relationship Sar Investigations of 2 Phenylethanesulfonamide Derivatives

General Principles of SAR in Sulfonamide Analogues

The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, famously originating with the antibacterial sulfanilamide (B372717) drugs. nih.govyoutube.com The SAR principles derived from decades of research on these and other sulfonamide-based agents are fundamental to designing new therapeutic molecules. nih.govresearchgate.net

A critical feature for the biological activity of many sulfonamides is the acidic proton on the sulfonamide nitrogen (N1). The ionization of this proton is often essential for binding to target enzymes. pharmacy180.com Consequently, maximum activity is frequently observed for sulfonamides with pKa values in the physiological range of 6.6 to 7.4. pharmacy180.com The nature of the substituent on the N1 nitrogen is the primary determinant of this pKa value. Introducing electron-withdrawing groups, particularly heterocyclic rings, tends to lower the pKa into the optimal range and can lead to highly potent derivatives. pharmacy180.com

In the classic p-aminobenzenesulfonamides, the para-amino group is essential for activity, mimicking the endogenous substrate p-aminobenzoic acid (PABA). nih.gov However, in scaffolds like 2-phenylethanesulfonamide, this amino group is absent and replaced by a phenylethyl moiety. This shifts the SAR focus away from PABA competition and towards interactions mediated by the phenylethyl group and its potential substituents, along with the crucial N1-substituent of the sulfonamide.

Impact of Positional and Substituent Effects on Biological Interactions

The biological activity of this compound derivatives can be systematically modified by introducing substituents at two primary locations: the phenyl ring of the phenylethyl moiety and the N1-nitrogen of the sulfonamide group.

Substitutions on the N1-Sulfonamide Nitrogen: As a primary site for modification, the N1-substituent dramatically influences both the pharmacokinetic and pharmacodynamic properties of the molecule. The general rules established for other sulfonamides apply here:

Monosubstitution: N1-monosubstitution is generally favorable for activity.

Disubstitution: N1-disubstitution often leads to inactive compounds, as it removes the essential ionizable proton.

Heterocyclic Substituents: Attaching heterocyclic rings to the N1 position is a common and effective strategy for enhancing potency. pharmacy180.com These groups can engage in additional binding interactions with the target protein and modulate the molecule's acidity and solubility.

Substitutions on the Phenylethyl Moiety: The phenylethyl group offers a large surface for modification. Insights from SAR studies on phenethylamine (B48288) derivatives suggest that substitutions on the phenyl ring can profoundly impact receptor affinity and selectivity. biomolther.orgnih.govnih.gov

Phenyl Ring Position: The position of substituents on the phenyl ring is critical. For many phenethylamine analogues, substitution at the para (4-position) often has a positive effect on binding affinity. nih.govresearchgate.net

Nature of Substituents: The type of substituent is equally important. Halogen or small alkyl groups on the phenyl ring can enhance binding. nih.gov For instance, in a study of phenethylamine derivatives binding to the 5-HT₂A receptor, alkyl or halogen groups at the para position of the phenyl ring were found to have a positive impact on affinity. biomolther.org

Ethyl Linker: Modification of the two-carbon ethyl linker, such as the introduction of alkyl groups, can also influence activity, often by affecting metabolic stability or creating steric hindrance. researchgate.net

The following table summarizes the expected impact of various substitutions based on established SAR principles for related compound classes.

| Modification Site | Substituent Type | General Effect on Biological Activity | Rationale |

| N1-Sulfonamide | Heterocyclic Rings (e.g., thiazole, pyrazole) | Often increases potency pharmacy180.com | Lowers pKa into optimal range; provides additional binding interactions. |

| N1-Sulfonamide | Aromatic Rings (e.g., phenyl) | Can increase toxicity compared to heterocyclic rings pharmacy180.com | Alters lipophilicity and binding profile. |

| N1-Sulfonamide | Di-alkylation | Abolishes activity | Removes the essential ionizable proton required for binding. |

| Phenyl Ring | Halogens (F, Cl) or Alkyl groups at para-position | Often enhances binding affinity nih.govresearchgate.net | Favorable electronic and steric interactions with receptor pockets. |

| Phenyl Ring | Hydroxyl groups at 3,5-positions | Can increase selectivity for specific targets (e.g., β2 receptors in phenethylamines) and improve metabolic resistance | Mimics resorcinol (B1680541) moiety, altering binding and metabolism. |

| Ethyl Linker | Small alkyl group (e.g., methyl) at α-carbon | May increase CNS activity and protect against metabolism | Can increase lipophilicity and provide steric shielding against enzymes like MAO. |

This table is illustrative and based on general principles from related compound classes, not on specific experimental data for this compound derivatives.

Molecular Design and Scaffold Optimization Strategies

The this compound framework serves as a "scaffold," or core molecular structure, that can be systematically decorated with functional groups or fundamentally altered to develop new therapeutic agents. researchgate.net Modern drug design employs several strategies to optimize such scaffolds for improved potency, selectivity, and pharmacokinetic properties.

One powerful technique is ligand-based drug design , which uses the structure of known active molecules to design new ones. nih.gov For instance, by combining the structural features of a potent phenethylamine-based drug with the sulfonamide moiety, novel this compound derivatives can be designed to target specific receptors. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Another strategy is scaffold hopping , which involves replacing the core scaffold with a different, often isosteric, chemical entity while retaining the original orientation of key binding groups. This can lead to compounds with entirely new intellectual property, improved properties, or different side-effect profiles. For the this compound scaffold, the phenylethyl group could be replaced by other aromatic systems to explore new binding interactions.

Furthermore, computational design methods are increasingly used to generate novel molecules. semanticscholar.org Generative models can design new scaffolds or suggest optimal decorations for an existing scaffold like this compound based on desired properties. This allows for the exploration of vast chemical space in silico before committing to costly and time-consuming chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medwinpublishers.comnih.gov This approach is invaluable for optimizing lead compounds and predicting the activity of novel analogues.

The QSAR process involves several steps:

Data Set Compilation: A series of structurally related compounds, such as various derivatives of this compound, with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. medwinpublishers.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties are calculated. These can include electronic properties (e.g., electrophilicity), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). nih.govekb.eg

Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed biological activity. ekb.eg For example, a QSAR study on benzene (B151609) sulfonamide derivatives with antioxidant activity derived the following equation: IC₅₀ = -6.38 - 9.26 log(ω) - 0.00173 SCF - 0.235 Mol Refractivity. ekb.eg

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in model development. medwinpublishers.comqub.ac.uk

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), correlate activity with the 3D steric and electrostatic fields surrounding the molecules. nih.gov A CoMFA study on a series of sulfa drugs successfully developed a pharmacophore model that could predict the binding of new compounds to their target enzyme, dihydropteroate (B1496061) synthetase. nih.gov

If applied to this compound derivatives, a validated QSAR model could guide the synthesis of new compounds by predicting which substituents at which positions are most likely to enhance biological activity, thereby streamlining the drug discovery process.

Mechanistic Biochemical and Cellular Investigations of 2 Phenylethanesulfonamide Interactions

Enzyme Modulation and Target Engagement Studies

Research into novel, orally active endothelin-A (ET(A)) receptor antagonists has identified a role for the 2-phenylethanesulfonamide moiety. In a series of pyrimidine-based antagonists, the 2-phenylethenesulfonamide (B13091328) group was found to be a key component for activity. Further structure-activity relationship (SAR) studies revealed that replacing this group with a this compound group was well-tolerated, maintaining both the binding affinity for the ET(A) receptor and the selectivity over the ET(B) receptor nih.gov. These findings suggest that the saturated ethanesulfonamide (B75362) linker is a viable structural component in the design of selective ET(A) antagonists.

Extensive research has been conducted on the closely related analog, 2-phenylethynesulfonamide (PES), a small-molecule inhibitor of the 70-kilodalton heat shock protein (HSP70) family. nih.govnih.govsemanticscholar.org

Target Engagement: PES interacts directly with the substrate-binding domain (SBD) located at the C-terminal of HSP70. semanticscholar.org This binding action allosterically inhibits the chaperone's activity. frontiersin.org By targeting the SBD, PES disrupts the association between HSP70 and its client proteins as well as its co-chaperones. semanticscholar.org For instance, PES has been shown to abrogate the interaction between HSP70 and HSP90, a critical partnership for maintaining the stability and activity of numerous client proteins involved in cell survival and signaling. nih.govnih.gov In the context of Plasmodium falciparum, PES was found to bind to both PfHsp70-1 and its co-chaperone PfHop, thereby inhibiting the chaperone's function and preventing the formation of the PfHsp70-1-PfHop complex. frontiersin.org

Downstream Cellular Consequences: The inhibition of the HSP70 chaperone machinery by PES triggers a cascade of downstream effects, primarily impairing the two main protein degradation systems within the cell: the autophagy-lysosome system and the ubiquitin-proteasome pathway. nih.govnih.gov

Impairment of Protein Clearance: PES-mediated inhibition of HSP70 leads to a reduction in autophagic flux and decreased cellular proteasome activity. nih.gov This dual impairment of protein clearance pathways results in the accumulation of misfolded and polyubiquitinated proteins. nih.govresearchgate.net

Protein Aggregation: Consequently, many cellular proteins, including established HSP70/HSP90 client substrates, accumulate in detergent-insoluble fractions of the cell, which is indicative of protein aggregation and functional inactivation. nih.govnih.gov

This simultaneous disruption of multiple critical survival pathways underscores the mechanism by which PES exerts its effects in tumor cells. nih.gov

| Cellular Process | Effect of PES-Mediated HSP70 Inhibition | Outcome | References |

| HSP70/HSP90 Chaperone System | Disrupts interaction between HSP70 and HSP90. | Loss of stability and activity of client proteins. | nih.govnih.gov |

| Autophagy-Lysosome Pathway | Inhibits autophagic flux. | Impaired degradation of cellular components. | nih.gov |

| Ubiquitin-Proteasome Pathway | Reduces cellular proteasome activity. | Impaired degradation of ubiquitinated proteins. | nih.gov |

| Protein Homeostasis | Prevents clearance of misfolded proteins. | Accumulation and aggregation of insoluble proteins. | nih.gov |

Current scientific literature does not provide specific data on the interaction between this compound and lipoxygenase enzymes. While other sulfonamide derivatives, such as certain benzenesulfonamides, have been investigated as dual inhibitors of 5-lipoxygenase and microsomal prostaglandin (B15479496) E2 synthase-1, this activity has not been specifically attributed to the this compound structure. nih.gov

There is currently no available research detailing the inhibitory activity of this compound against deubiquitinase (DUB) enzymes. The development of small-molecule DUB inhibitors has focused on other chemical scaffolds, such as benzosulfonamides, which have been shown to target enzymes like USP30. nih.gov

Aromatase: No studies have been identified that evaluate this compound as an inhibitor of aromatase. Research into sulfonamide-containing aromatase inhibitors has focused on derivatives of established templates like letrozole (B1683767) and resveratrol, which are structurally distinct from this compound. nih.govmdpi.com

Kinase Inhibition: Studies on the related compound 2-phenylethynesulfonamide (PES) have shown that it can inhibit key signaling kinases. In oral squamous cell carcinoma cells, PES treatment led to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated extracellular signal-regulated kinase (p-ERK). semanticscholar.org This suggests that, in addition to targeting HSP70, PES can disrupt the AKT and ERK signal transduction pathways, which are crucial for cell survival and the regulation of apoptosis. semanticscholar.org

There is no scientific literature available that describes the modulation of hexokinase, glutamine metabolism, or tryptophan metabolism by this compound. Research into the inhibition of these metabolic pathways has focused on other classes of chemical compounds. nih.govnih.govnih.gov

Interactions with Flavin-Dependent Monooxygenases

Flavin-dependent monooxygenases (FMOs) are a class of enzymes that play a crucial role in the metabolism of a wide range of compounds by catalyzing the monooxygenation of soft nucleophiles. These enzymes are involved in diverse biological processes, including the detoxification of xenobiotics and the biosynthesis of natural products. The catalytic cycle of FMOs involves the use of a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), which is reduced by NAD(P)H. The reduced flavin then reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate, the primary oxidizing species of the enzyme.

In some bacteria, two-component FMO systems are responsible for the degradation of sulfonamides. These systems typically consist of a flavin reductase and a monooxygenase component. The reductase utilizes NAD(P)H to reduce the flavin cofactor, which is then transferred to the monooxygenase for the subsequent oxidation of the substrate. For instance, a novel sulfonamide resistance mechanism has been identified in actinobacteria involving a two-component flavin-dependent monooxygenase system, where the monooxygenase (SulX) and a flavin reductase (SulR) are key enzymes in the initial cleavage of sulfonamides like sulfamethoxazole. nih.gov Co-expression of this system in Escherichia coli resulted in decreased susceptibility to sulfamethoxazole, highlighting the role of these enzymes in sulfonamide inactivation. nih.gov

While the degradation of various sulfonamides by FMOs has been documented, specific studies detailing the direct interaction, substrate specificity, or inhibition of flavin-dependent monooxygenases by this compound are not extensively available in the current scientific literature. However, based on the known function of FMOs in sulfonamide metabolism, it is plausible that this compound could be a substrate or inhibitor for certain FMOs. Further biochemical assays would be necessary to determine the kinetic parameters and the potential for enzymatic degradation of this compound by these enzymes.

Table 1: Components of a Bacterial Two-Component Flavin-Dependent Monooxygenase System for Sulfonamide Degradation

| Component | Function | Cofactor | Example Substrate |

|---|---|---|---|

| Flavin Reductase (e.g., SulR) | Reduces flavin cofactor | NAD(P)H, FMN/FAD | Sulfamethoxazole |

Molecular Recognition and Binding Mode Analysis

Molecular recognition is a fundamental process in biology where molecules, through non-covalent interactions, exhibit specific binding. Understanding the binding mode of a compound to its biological target is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

For sulfonamide-based compounds, the sulfonamide group is a key pharmacophore that often participates in critical interactions with the target protein. For example, in the active site of carbonic anhydrases, the sulfonamide moiety coordinates with a zinc ion. In other enzymes, it can form hydrogen bonds and other non-covalent interactions with amino acid residues.

Table 2: Key Interactions in Molecular Recognition of Sulfonamide Derivatives with Protein Targets

| Interaction Type | Description | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Asp, Glu, Lys, Arg, His |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

Cellular Pathway Perturbations and Signaling Cascade Analysis

The biological effects of a chemical compound are often the result of its ability to perturb specific cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately regulating cellular processes such as growth, proliferation, and apoptosis.

While direct studies on the cellular pathway perturbations induced by this compound are limited, research on a structurally similar compound, 2-Phenylacetylenesulfonamide (PAS), provides significant insights into potential mechanisms of action. A study on B-chronic lymphocytic leukemia (CLL) cells demonstrated that PAS induces apoptosis independently of the tumor suppressor protein p53. nih.gov This is a crucial finding, as many cancers develop resistance to therapy due to mutations in the p53 gene.

The investigation revealed that PAS treatment led to the upregulation of the pro-apoptotic protein Noxa. nih.gov Noxa is a member of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. The upregulation of Noxa was observed at both the mRNA and protein levels. nih.gov Furthermore, PAS treatment induced a conformational change in the pro-apoptotic protein Bax, its translocation from the cytosol to the mitochondria, and the subsequent release of cytochrome c, all hallmark events of the mitochondrial pathway of apoptosis. nih.gov

These findings suggest that compounds with a phenylethanesulfonamide scaffold may have the potential to activate the intrinsic apoptotic pathway through a p53-independent mechanism involving the upregulation of Noxa. However, it is important to note that these results were obtained with 2-Phenylacetylenesulfonamide, and further research is needed to confirm if this compound perturbs the same or different cellular signaling cascades.

Table 3: Key Events in PAS-Induced Apoptosis in B-CLL Cells

| Cellular Event | Observation | Implication |

|---|---|---|

| p53 Status | No upregulation of p53; apoptosis induced in cells with p53 deletion. | p53-independent mechanism of action. |

| Noxa Expression | Approximately 3-fold upregulation of Noxa protein and mRNA. | Induction of a key pro-apoptotic Bcl-2 family member. |

| Bax Activation | Conformational change and translocation to mitochondria. | Initiation of the mitochondrial apoptotic pathway. |

Computational Chemistry and Theoretical Studies of 2 Phenylethanesulfonamide

Quantum Chemical Methodologies Applied to Sulfonamides

Quantum chemical calculations are fundamental to understanding the behavior of sulfonamides. These methods model the electronic structure of molecules to predict their geometric, energetic, and spectroscopic properties. For sulfonamides, these studies often focus on the interplay between the aromatic ring, the flexible ethyl linker, and the polar sulfonamide group.

Density Functional Theory (DFT) is a widely used computational method for studying sulfonamide derivatives due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netnih.gov

Researchers utilize various combinations of exchange-correlation functionals and basis sets to model sulfonamides. Functionals like B3LYP are frequently used for geometry optimization and electronic structure calculations of sulfonamide compounds. koreascience.kr More recent studies may employ functionals like the M06 suite, which are good for main group thermochemistry and noncovalent interactions, or ωB97XD, which is effective for systems where long-range interactions are important. nih.govmdpi.com The choice of basis set, such as the Pople-style 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results, with larger basis sets that include diffuse and polarization functions providing a more accurate description of electron distribution, especially for anions. researchgate.netrsc.org

Applications of DFT in the study of sulfonamides include:

Geometric Optimization: Determining the most stable three-dimensional structure. koreascience.kr

Vibrational Analysis: Simulating infrared spectra to assign vibrational modes, such as the characteristic S-N and SO₂ stretches. mdpi.com

Reactivity Prediction: Using calculated electronic descriptors to understand and predict chemical reactivity. researchgate.net

Structure-Activity Relationships (QSAR): DFT-derived parameters are often used as descriptors in QSAR models to correlate a molecule's structure with its biological activity. koreascience.krresearchgate.net

Table 1: Common DFT Functionals and Basis Sets in Sulfonamide Studies

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G / 6-31G(d,p) | Geometry Optimization, QSAR | koreascience.kr |

| B3LYP | 6-311++G(d,p) | QSAR, Toxicity Prediction | researchgate.net |

| M06 | 6-311++G(2d,2p) | Acid-Base Equilibria, Isomer Energies | nih.gov |

Ab initio (Latin for "from the beginning") molecular orbital methods are another class of quantum chemical calculations that rely on first principles without using experimental parameters. While computationally more demanding than DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry. acs.orgacs.org

In the context of sulfonamides, these methods are often used to:

Benchmark DFT Results: The accuracy of various DFT functionals is frequently assessed by comparing the results to those obtained from high-level ab initio calculations, especially for properties like gas-phase deprotonation energies. acs.orgacs.org

Calculate Accurate Energies: For smaller molecules or fragments, ab initio methods provide highly reliable energies for different conformations or reaction pathways.

Study Non-covalent Interactions: They can accurately model the subtle forces, like hydrogen bonding, that influence the conformational preferences of the sulfonamide group.

For instance, studies have used the LNO-CCSD(T) method to provide benchmark values for the acidity of sulfonamides, against which the performance of various DFT functionals can be judged. acs.org

Conformational Analysis and Energetic Landscapes

The biological activity and physical properties of flexible molecules like 2-Phenylethanesulfonamide are heavily dependent on their three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape and identifying low-energy, stable structures.

For molecules containing a benzenesulfonamide (B165840) core, a key conformational feature is the rotation around the C-S bond, which defines the orientation of the sulfonyl group relative to the benzene (B151609) ring. nih.gov Studies on related aromatic sulfonamides have shown that conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring are often the most stable in the gas phase. nih.gov Another critical degree of freedom is the rotation around the S-N bond, which determines the orientation of the amine protons relative to the sulfonyl oxygens. The hydrogen atoms of the amino group can be oriented to either eclipse or stagger the oxygen atoms of the –SO₂ group. nih.gov

In this compound, the ethyl linker adds further conformational flexibility. The energetic landscape is determined by the rotational barriers around the C-C, C-S, and S-N bonds. Theoretical calculations can map this potential energy surface to identify all local minima (stable conformers) and the transition states that connect them. This analysis reveals the relative populations of different conformers at a given temperature and the energy required for interconversion. Studies on similar molecules have shown that even small energy differences of a few kcal/mol can lead to a significant preference for one conformer over another. nih.gov

Electronic Structure and Reactivity Parameters

The arrangement of electrons within a molecule governs its reactivity, polarity, and intermolecular interactions. Computational chemistry provides a suite of parameters derived from the electronic structure to quantify these properties.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile or in oxidation reactions. youtube.com

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity as an electrophile or in reduction reactions. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical hardness. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

In sulfonamides, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring or the nitrogen atom, while the LUMO may be distributed over the electron-withdrawing sulfonamide group. nih.govresearchgate.net FMO analysis helps explain the mechanisms of interaction between sulfonamides and their biological targets. researchgate.net

Table 2: Conceptual Relationship between FMO Parameters and Molecular Properties

| Parameter | Description | Implication for High Value | Implication for Low Value |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Better electron donor; more reactive nucleophile. | Poorer electron donor; less reactive nucleophile. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Poorer electron acceptor; less reactive electrophile. | Better electron acceptor; more reactive electrophile. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | High kinetic stability; low chemical reactivity. | Low kinetic stability; high chemical reactivity. |

The sulfonamide group (–SO₂NH₂) is a key functional group whose properties significantly influence the behavior of the entire molecule. The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl (SO₂) group. nih.gov This effect delocalizes the negative charge of the conjugate base (anion) across the nitrogen and the two oxygen atoms, stabilizing it. youtube.com

Computational studies are extensively used to predict the acid dissociation constant (pKa) of the sulfonamide N-H proton. acs.org These calculations typically involve a thermodynamic cycle that combines high-accuracy gas-phase deprotonation energies with solvation free energies calculated using an implicit solvent model (like SMD or SM12). acs.orgacs.org The accuracy of these predictions can be high, often within one pKa unit of experimental values, especially when benchmarked against high-level calculations and when systematic errors are cancelled using a proton exchange scheme. acs.orgacs.org

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis or by mapping the molecular electrostatic potential (MEP), provides further insight. These analyses reveal the partial charges on each atom. In sulfonamides, a significant positive electrostatic potential is typically found around the acidic N-H proton, indicating its susceptibility to deprotonation, while negative potential is concentrated around the electronegative oxygen atoms of the sulfonyl group. researchgate.net This charge distribution is crucial for understanding intermolecular interactions like hydrogen bonding.

Molecular Docking and Dynamics Simulations in Ligand-Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions between a ligand, like this compound, and its biological target at a molecular level. nih.gov These techniques provide critical insights into binding affinities, modes of interaction, and the conformational dynamics of the ligand-protein complex, thereby guiding drug discovery and optimization efforts. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. westmont.edu

A pertinent example is the molecular docking study of N-(2-phenylethyl)methanesulfonamide derivatives, which are structurally related to this compound, as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. uin-alauddin.ac.id In such studies, the interaction of the sulfonamide derivative with the active site of the protease is evaluated. The binding energy, a key output of docking simulations, indicates the stability of the ligand-protein complex. For instance, docking analyses for various sulfonamide derivatives reveal a range of binding affinities, often measured in kcal/mol. westmont.edunih.gov Lower binding energy values typically suggest a more stable and favorable interaction.

Key interactions observed in docking studies of sulfonamides often involve:

Hydrogen Bonds: Formed between the sulfonamide group (both the oxygen and nitrogen atoms) and amino acid residues in the target's active site.

Hydrophobic Interactions: The phenyl group of this compound can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Sulfur or Pi-Pi Interactions: The aromatic ring can also participate in pi-stacking or other non-covalent interactions. nih.gov

The results from docking simulations are often presented in tables that summarize the binding affinities and key interacting residues.

Interactive Data Table: Example Docking Scores for Sulfonamide Derivatives

| Compound | Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-(2-phenylethyl)methanesulfonamide derivative | SARS-CoV-2 Mpro | N/A | -7.2 | HIS41, CYS145 |

| Sulfonamide Derivative 4e | Kinase linked to MCF-7 | N/A | -10.5 | N/A |

| Sulfonamide Derivative 4f | PDGFRA Kinase | N/A | -10.5 | N/A |

| Fluorinated Sulfonamide 7 | Wt PfDHFR | AutoDock Vina | -8.4 | N/A |

Note: This table is illustrative, based on findings from studies on similar sulfonamide compounds. westmont.eduuin-alauddin.ac.idnih.gov Data for this compound itself would require a specific computational study.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can provide a more dynamic and detailed picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to observe the conformational changes in both the ligand and the protein upon binding and to assess the stability of the predicted binding pose from docking. nih.govrsc.org

Key insights from MD simulations include:

Stability of Interactions: MD can confirm whether crucial interactions, like hydrogen bonds identified in docking, are maintained over the simulation time.

Conformational Flexibility: It reveals how the ligand and protein adapt their shapes to achieve an optimal fit. nih.gov

Binding Free Energy Calculation: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate estimations of binding free energy than docking scoring functions.

By combining docking and MD simulations, a comprehensive understanding of the molecular basis for the activity of this compound and related compounds can be achieved, guiding the design of new derivatives with improved potency and selectivity. rsc.org

Development of Predictive Computational Models for Sulfonamide Research

The development of predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern medicinal chemistry for sulfonamides. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net

The fundamental principle of QSAR/QSPR is that the structural features of a molecule, encoded by numerical descriptors, determine its activity and properties. nih.gov For sulfonamides, these models are used to:

Predict the biological activity of newly designed compounds before their synthesis.

Optimize lead compounds to enhance efficacy.

Screen virtual libraries to identify promising candidates.

Predict physicochemical properties like melting point, solubility, and toxicity. nih.gov

Model Development

The process involves several key steps:

Data Collection: A dataset of sulfonamide compounds with experimentally determined activities or properties is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. Degree-based topological indices are often used due to their simplicity and interpretability. nih.gov

Model Building: Statistical methods or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. Common methods include:

Multiple Linear Regression (MLR) nih.govresearchgate.net

Partial Least Squares (PLS)

Artificial Neural Networks (ANN) researchgate.net

Support Vector Machines (SVM) researchgate.net

Random Forest (RF) researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure it is robust and not overfitted.

Recent studies have demonstrated the effectiveness of machine learning models in sulfonamide research. For example, models have been trained to distinguish between sulfonamide-like and non-sulfonamide molecules with high accuracy. researchgate.net In one such study, Random Forest (RF), Artificial Neural Network (ANN), and Support Vector Machine (SVM) models achieved prediction accuracies of 99.30%, 99.55%, and 99.33%, respectively. researchgate.net These models can be instrumental in identifying novel sulfonamide candidates from large chemical databases. researchgate.net

Interactive Data Table: Performance of Machine Learning Models in Sulfonamide Research

| Model Type | Application | Dataset Size | Performance Metric | Achieved Value |

| Random Forest (RF) | Sulfonamide-like molecule detection | 446 compounds | Prediction Accuracy | 99.30% researchgate.net |

| Artificial Neural Network (ANN) | Sulfonamide-like molecule detection | 446 compounds | Prediction Accuracy | 99.55% researchgate.net |

| Support Vector Machine (SVM) | Sulfonamide-like molecule detection | 446 compounds | Prediction Accuracy | 99.33% researchgate.net |

| Artificial Neural Network (ANN) | PDGFRA Inhibitor Prediction | N/A | Prediction Accuracy | 91.86% researchgate.net |

| Random Forest (RF) | PDGFRA Inhibitor Prediction | N/A | Prediction Accuracy | 92.88% researchgate.net |

These predictive models provide valuable insights for the targeted design and discovery of sulfonamide compounds. nih.gov By identifying the key structural attributes and physicochemical properties that govern efficacy, researchers can more efficiently design new molecules like this compound derivatives with enhanced therapeutic potential. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

1H NMR Applications

Proton (¹H) NMR spectroscopy of 2-Phenylethanesulfonamide is instrumental in identifying the various proton environments within the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the two methylene (B1212753) (-CH2-) groups of the ethyl chain, and the amine proton of the sulfonamide group.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. These protons often exhibit complex splitting patterns due to coupling with each other. The two methylene groups of the ethyl chain are chemically distinct and are expected to appear as triplets. The methylene group adjacent to the phenyl ring would be expected around 2.9 ppm, while the methylene group attached to the sulfonamide nitrogen would be further downfield, around 3.4 ppm, due to the electron-withdrawing nature of the sulfonyl group. The N-H proton of the sulfonamide group is expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| -CH₂-Ph | ~2.9 | Triplet |

| -CH₂-NSO₂- | ~3.4 | Triplet |

| -NH- | Variable | Broad Singlet |

13C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the phenyl group are expected to resonate in the range of 125-140 ppm. The ipso-carbon (the carbon attached to the ethyl group) will have a specific chemical shift within this range. The two methylene carbons will appear in the aliphatic region of the spectrum. The carbon of the -CH₂-Ph group is anticipated to be around 36 ppm, while the carbon of the -CH₂-NSO₂- group is expected at a more downfield position, approximately 48 ppm, due to the deshielding effect of the adjacent nitrogen and sulfonyl group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 140 |

| -CH₂-Ph | ~36 |

| -CH₂-NSO₂- | ~48 |

Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignments made from 1D NMR data. libretexts.orglibretexts.orgemerypharma.com

A ¹H-¹H COSY spectrum would show correlations between coupled protons. libretexts.org For this compound, cross-peaks would be expected between the signals of the two adjacent methylene groups, confirming their connectivity in the ethyl chain. libretexts.orgresearchgate.netslideshare.net Correlations between the aromatic protons would also be visible, aiding in their specific assignment. libretexts.orgresearchgate.netslideshare.net

An HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.orgnih.govcolumbia.edu This would definitively link the proton signals of the methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments presented in Tables 1 and 2. libretexts.orgnih.govcolumbia.edu For instance, the proton signal around 2.9 ppm would show a cross-peak with the carbon signal around 36 ppm, and the proton signal at approximately 3.4 ppm would correlate with the carbon signal around 48 ppm.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the sulfonamide group is typically observed in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3200 | Medium |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1140 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | < 3000 | Medium-Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl chromophore.

The benzene ring typically exhibits two main absorption bands. The more intense band, corresponding to a π → π* transition, is usually observed around 200-210 nm. A weaker, fine-structured band, also from a π → π* transition, is expected in the region of 250-270 nm. The sulfonamide group itself does not absorb significantly in the near-UV region, but its presence as a substituent on the ethyl group may cause slight shifts in the absorption maxima of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular weight is 199.27 g/mol . epa.gov

In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 199. A common fragmentation pathway for compounds containing a phenyl group and an ethyl linker is the cleavage of the benzylic bond (the C-C bond between the phenyl group and the ethyl group), which would result in the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would be the cleavage of the C-N bond, leading to a fragment at m/z 105, corresponding to the phenylethyl cation. The loss of the SO₂ group (64 Da) from the molecular ion or other fragments is also a characteristic fragmentation pattern for sulfonamides. libretexts.org

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Corresponding Fragment Ion |

|---|---|

| 199 | [C₈H₁₁NO₂S]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Non Pharmacological and Specialized Research Applications of 2 Phenylethanesulfonamide Derivatives

Agricultural Chemistry: Fungicidal and Pesticidal Applications

Derivatives of 2-phenylethanesulfonamide have emerged as a promising class of compounds in the development of new agricultural fungicides. nih.gov Research has focused on synthesizing and evaluating these compounds for their ability to combat phytopathogenic fungi, particularly those that have developed resistance to existing treatments.

Detailed Research Findings:

A notable area of investigation involves 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides. nih.gov A series of these derivatives were synthesized and tested against two strains of Botrytis cinerea, a fungus responsible for gray mold disease in many crops. nih.govnih.gov The study included strains both sensitive (DL-11) and resistant (HLD-15) to the commercial fungicide procymidone (B1679156). nih.gov

The in vitro bioassays revealed that many of the synthesized compounds exhibited high fungicidal activities. nih.gov For instance, certain N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethylsulfonamide derivatives showed potent activity. nih.gov Specifically, compounds designated V-1 and V-9 were highly effective against the sensitive DL-11 strain, with EC₅₀ values of 0.10 mg L⁻¹ and 0.01 mg L⁻¹, respectively. nih.govnih.gov Against the resistant HLD-15 strain, these same compounds had EC₅₀ values of 3.32 mg L⁻¹ and 7.72 mg L⁻¹, respectively. nih.govnih.gov

In vivo testing on cucumbers further highlighted their potential. Compounds V-13 and V-14 demonstrated superior control effects against B. cinerea compared to the widely used commercial fungicides procymidone and pyrimethanil. nih.govnih.gov Compound V-13, in particular, achieved a control efficiency of 74.6%. nih.gov The research suggests that these sulfonamide derivatives possess a broad fungicidal spectrum and could serve as lead compounds for developing novel fungicides to manage Botrytis cinerea. nih.govnih.gov

Table 1: Fungicidal Activity of Selected this compound Derivatives against Botrytis cinerea

| Compound ID | Type | Target Strain (Sensitivity) | In Vitro EC₅₀ (mg L⁻¹) | In Vivo Control Efficiency (%) |

|---|---|---|---|---|

| V-1 | 2-Acyloxyethylsulfonamide | DL-11 (Sensitive) | 0.10 nih.govnih.gov | Not Reported |

| HLD-15 (Resistant) | 3.32 nih.govnih.gov | |||

| V-9 | 2-Acyloxyethylsulfonamide | DL-11 (Sensitive) | 0.01 nih.govnih.gov | Not Reported |

| HLD-15 (Resistant) | 7.72 nih.govnih.gov | |||

| V-13 | 2-Acyloxyethylsulfonamide | B. cinerea | Not Reported | 74.6 nih.govnih.gov |

| V-14 | 2-Acyloxyethylsulfonamide | B. cinerea | Not Reported | > Procymidone & Pyrimethanil nih.govnih.gov |

| IV-5 | 2-Hydroxyethylsulfonamide | DL-11 & HLD-15 | 0.70-13.33 & 0.61-33.16 nih.gov | Not Reported |

Application as Chemical Biology Probes for Enzyme Studies

Chemical probes are small molecules used to study and manipulate biological systems, particularly proteins like enzymes. mdpi.comnih.gov They are essential tools for understanding protein function and for identifying new therapeutic targets. mdpi.com The sulfonamide group is a key feature in many enzyme inhibitors, and derivatives of phenylethanesulfonamide can be designed as probes for specific enzyme studies. nih.gov

Detailed Research Findings:

The sulfonamide moiety can act as a potent inhibitor for certain enzymes. For example, a study on N-phenylsulfonamide derivatives demonstrated significant inhibitory activity against carbonic anhydrases (CA I and CA II) and cholinesterases (AChE and BChE). nih.gov While not direct this compound derivatives, this research highlights the capacity of the N-phenylsulfonamide scaffold, a closely related structure, to generate potent enzyme inhibitors. In that study, one compound showed a highly active inhibition profile with a Kᵢ value of 45.7 nM for CA I, while another was a potent inhibitor of CA II with a Kᵢ of 33.5 nM. nih.gov

To be effective as a chemical probe, a molecule should ideally be potent, selective, and its mechanism of action well-understood. nih.gov In modern chemical biology, sulfonamide derivatives can be further modified to create more sophisticated probes. For instance, sulfonyl fluorides have been developed as covalent probes to engage specific amino acid residues, like histidine, in an enzyme's active or binding site. rsc.org This allows for precise labeling and identification of protein targets. rsc.org The development of such probes, derived from a core structure like this compound, can help elucidate the roles of specific enzymes in cellular processes. mdpi.comnih.gov

Table 2: Enzyme Inhibition by Representative Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Application |

|---|---|---|---|

| N-phenylsulfonamide derivative (Compound 8) | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 nM nih.gov | Enzyme Inhibition Study nih.gov |

| Acetylcholinesterase (AChE) | 31.5 ± 0.33 nM nih.gov | Enzyme Inhibition Study nih.gov | |

| Butyrylcholinesterase (BChE) | 24.4 ± 0.29 nM nih.gov | Enzyme Inhibition Study nih.gov | |

| N-phenylsulfonamide derivative (Compound 2) | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 nM nih.gov | Enzyme Inhibition Study nih.gov |

| Sulfonyl Fluoride Probes (e.g., EM12-SF) | Cereblon (CRBN) E3 ligase | Covalent Engagement rsc.org | Probe for Ubiquitin Ligase Complex rsc.org |

Role as Building Blocks in Complex Organic Synthesis

In organic synthesis, the term "building block" refers to a molecule with a specific set of functional groups that can be readily incorporated into a larger, more complex structure. Derivatives of this compound, particularly those modified with additional reactive groups, serve as valuable building blocks.

Detailed Research Findings:

A patent describes the use of 2-phenyl-2-fluorosulfonamide derivatives as versatile intermediaries for synthesizing complex molecules. google.com The methodology allows for the efficient addition of both a fluorine atom and a sulfonamide group across a carbon-carbon double bond. google.com This is significant because the incorporation of fluorine into organic molecules can dramatically alter their biological properties, often enhancing metabolic stability and binding affinity.

The process detailed involves reacting a substituted or non-substituted styrene (B11656) with specific reagents in the presence of a copper catalyst. google.com This approach is advantageous as it uses relatively low-cost reagents and proceeds in shorter reaction times compared to other methods. google.com The resulting 2-phenyl-2-fluorosulfonamide compounds are stable and can be used in subsequent synthetic steps to build more elaborate molecular architectures. Their utility as intermediaries makes them valuable assets for medicinal chemists and organic chemists aiming to create novel compounds with tailored properties. google.com

Future Directions and Interdisciplinary Perspectives in 2 Phenylethanesulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel molecules based on the 2-phenylethanesulfonamide scaffold. These computational tools can analyze vast datasets to identify patterns and predict the properties of new compounds, thereby accelerating the research and development process.

AI and ML algorithms can be trained on existing libraries of sulfonamide-containing compounds to predict their biological activity, pharmacokinetic properties, and potential toxicity. For instance, machine learning models could be employed to identify plasma markers for the efficacy or side effects of complex drug candidates that incorporate the this compound moiety. acs.org By leveraging these predictive models, chemists can prioritize the synthesis of candidates with the highest probability of success, saving valuable time and resources. Molecular dynamics simulations, a key component of computational chemistry, can model the interaction between a ligand and its target protein over time, confirming binding stability.

Exploration of Novel Synthetic Methodologies and Reaction Development

The development of new synthetic routes is crucial for expanding the chemical space accessible from this compound and its precursors. Researchers are continuously exploring more efficient, atom-economical, and environmentally friendly methods for the synthesis of sulfonamides and their derivatives.

Recent advancements include the development of metal-free desulfitative cyclization reactions to create complex heterocyclic structures. For example, the reaction of N-hydroxy-2-phenylethanesulfonamide with 1-chloro-4-vinylbenzene can yield α-sulfonylethanone oxime products, demonstrating novel pathways to functionalized molecules. thieme-connect.com Furthermore, the Knoevenagel condensation of 2-oxo-2-phenylethanesulfonamide with various aldehydes has been explored to synthesize chalconesulfonamides, which are Michael acceptors with potential biological activities. mdpi.com These new methodologies not only provide access to previously inaccessible derivatives but also open up avenues for creating libraries of compounds for high-throughput screening.

Advanced Mechanistic Studies and Systems Biology Integration

A thorough understanding of the mechanism of action is fundamental to the rational design of new drugs. Advanced analytical techniques are being employed to elucidate the intricate details of how this compound-based molecules interact with biological systems.

Techniques such as isothermal titration calorimetry (ITC) can be used to measure the binding affinity of these compounds to their target proteins. Site-directed mutagenesis can help identify the specific amino acid residues that are critical for the interaction between the sulfonamide group and its biological target. From a systems biology perspective, understanding how a drug candidate affects entire signaling pathways, rather than just an isolated target, is becoming increasingly important. For example, immunoblotting has been used to reveal the antiestrogenic activity and proapoptotic effects of chalconesulfonamide derivatives in breast cancer cells, indicating their influence on specific signaling pathways. mdpi.com

Role in New Chemical Entity Discovery and Lead Optimization Strategies

The this compound scaffold serves as a valuable building block in the discovery of new chemical entities (NCEs) and in the optimization of lead compounds. Its structural and electronic properties can be fine-tuned to improve a molecule's affinity, selectivity, and pharmacokinetic profile.

In drug discovery programs, the sulfonamide group is often used to introduce a polar, hydrogen-bonding moiety that can enhance binding to a biological target. The synthesis of complex molecules, such as dual endothelin receptor antagonists, has incorporated the this compound structure, highlighting its utility in constructing potent and orally active drug candidates. acs.org During lead optimization, derivatives of this compound can be systematically synthesized to explore the structure-activity relationship (SAR). For example, introducing different substituents on the phenyl ring can significantly impact the compound's affinity for its target receptors.

Q & A

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) for in vivo studies, adhering to ARRIVE guidelines. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance) and include toxicity thresholds (LD₅₀) in risk assessments. Disclose conflicts of interest and funding sources transparently .

Comparative & Interdisciplinary Applications

Q. How does this compound compare to structurally similar sulfonamides in terms of pharmacokinetic properties?

- Methodological Answer : Perform parallel ADMET studies: LogP (octanol-water partitioning), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation). Compare bioavailability via pharmacokinetic models (e.g., compartmental analysis). Structural analogs like N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide may exhibit higher lipophilicity but lower solubility .

Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry?

- Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs) via coordination chemistry. Assess environmental impact through biodegradation assays (OECD 301F) or ecotoxicity models (Daphnia magna LC₅₀). Collaborate with computational chemists to predict photodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.